molecular formula C9H9N3O3 B8124380 ethyl 5-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

ethyl 5-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B8124380
M. Wt: 207.19 g/mol
InChI Key: BPOPYYFZFVKBSH-UHFFFAOYSA-N
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Description

Compound “ethyl 5-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “ethyl 5-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves:

    Step 1: Initial reaction of precursor compounds under controlled temperature and pressure.

    Step 2: Purification of the intermediate product using techniques such as recrystallization or chromatography.

    Step 3: Final reaction to obtain the target compound, followed by purification and characterization.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves:

    Bulk synthesis: Using large quantities of starting materials and reagents.

    Continuous monitoring: Ensuring optimal reaction conditions through automated sensors and controls.

    Purification: Employing industrial-scale purification techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: Compound “ethyl 5-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of specific functional groups with other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Compound “ethyl 5-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “ethyl 5-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate” involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Modulating their activity and affecting metabolic pathways.

    Interacting with receptors: Influencing signal transduction and cellular responses.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Compound “ethyl 5-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate” can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    Compound A: Known for its similar chemical structure but different biological activity.

    Compound B: Shares similar physical properties but has distinct applications.

    Compound C: Exhibits comparable reactivity but varies in its mechanism of action.

The uniqueness of compound “this compound” lies in its specific combination of properties, making it valuable for diverse scientific applications.

Properties

IUPAC Name

ethyl 5-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-12-4-3-7(13)11-8(6)12/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOPYYFZFVKBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CNN2C1=NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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